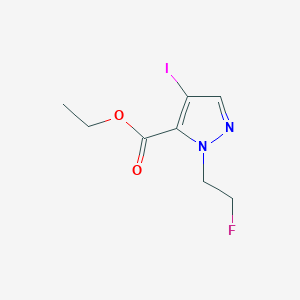![molecular formula C15H13BrClNO2S B2619335 (E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethenesulfonamide CAS No. 339018-29-0](/img/structure/B2619335.png)
(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethenesulfonamide, commonly known as BCPMS, is an organic compound with a wide range of applications in the fields of science, medicine, and industry. It is a sulfonamide derivative, which is a type of compound that contains a sulfonamide functional group. BCPMS has been studied extensively for its unique properties, which include its ability to act as a catalyst, a reagent, and a ligand in various reactions. Its structure and properties make it an ideal compound for a variety of applications.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethenesulfonamide involves the reaction of 4-bromobenzaldehyde with chlorobenzylamine to form (E)-2-(4-bromophenyl)-N-(4-chlorobenzylidene)aniline, which is then reacted with sulfonyl chloride to form the final product.
Starting Materials
4-bromobenzaldehyde, chlorobenzylamine, sulfonyl chloride
Reaction
Step 1: React 4-bromobenzaldehyde with chlorobenzylamine in the presence of a base catalyst to form (E)-2-(4-bromophenyl)-N-(4-chlorobenzylidene)aniline., Step 2: React (E)-2-(4-bromophenyl)-N-(4-chlorobenzylidene)aniline with sulfonyl chloride in the presence of a base catalyst to form (E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethenesulfonamide.
Mecanismo De Acción
The mechanism of action of BCPMS is not yet fully understood. However, it is believed that the compound acts as a catalyst in some reactions, and as a reagent or a ligand in others. In some reactions, BCPMS is believed to act as an electron donor, while in others it acts as an electron acceptor. In addition, BCPMS is believed to interact with other molecules in the reaction, such as enzymes and substrates, in order to facilitate the reaction.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of BCPMS are not yet fully understood. However, studies have shown that the compound has some effects on enzymes, proteins, and other biological molecules. In particular, BCPMS has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and trypsin. In addition, BCPMS has been shown to interact with proteins and other biological molecules, such as DNA and RNA, in order to facilitate their activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCPMS has several advantages when used in laboratory experiments. It is a relatively stable compound, and it is not toxic to humans or other organisms. In addition, BCPMS is relatively inexpensive and readily available. However, there are some limitations to using BCPMS in laboratory experiments. For example, the compound is not soluble in water, and it is not very soluble in organic solvents. In addition, BCPMS is not very stable in acidic conditions.
Direcciones Futuras
The potential future directions for research involving BCPMS are numerous. One possible direction is to further study the biochemical and physiological effects of the compound. In particular, researchers could study the effects of BCPMS on enzymes, proteins, and other biological molecules, as well as its interactions with these molecules. Another possible direction is to study the mechanism of action of BCPMS in more detail, in order to better understand how it acts as a catalyst, a reagent, and a ligand in various reactions. Finally, researchers could study the potential applications of BCPMS in the fields of medicine, industry, and other areas.
Aplicaciones Científicas De Investigación
BCPMS has been used in a wide range of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of various compounds, and as a ligand in coordination chemistry. It has also been used in the synthesis of pharmaceuticals, in the study of enzyme-catalyzed reactions, and in the study of metal-catalyzed reactions. In addition, BCPMS has been used as a fluorescent probe in the study of the structure and dynamics of proteins and other biological molecules.
Propiedades
IUPAC Name |
(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO2S/c16-14-5-1-12(2-6-14)9-10-21(19,20)18-11-13-3-7-15(17)8-4-13/h1-10,18H,11H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVWIGNHIBMICB-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C=CC2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNS(=O)(=O)/C=C/C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2619252.png)



![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cinnamamide](/img/structure/B2619259.png)

![N-(2,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2619263.png)

![N-(6-Oxaspiro[2.5]octan-2-ylmethyl)prop-2-enamide](/img/structure/B2619265.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2619271.png)
![(3-benzylpyrrolidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2619272.png)
![3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2619274.png)
![(E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol](/img/structure/B2619275.png)